molecular formula C22H23NO4 B1356023 Fmoc-ala(beta-cyclobutyl)-oh CAS No. 478183-62-9

Fmoc-ala(beta-cyclobutyl)-oh

Cat. No. B1356023
CAS RN: 478183-62-9
M. Wt: 365.4 g/mol
InChI Key: FOJRBUNCWCPLNH-FQEVSTJZSA-N
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Description

“Fmoc-ala(beta-cyclobutyl)-oh” is an Fmoc protected alanine derivative . It is also known as Fmoc-β-Cyclobutyl-L-Alanine . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of “Fmoc-ala(beta-cyclobutyl)-oh” is C22H23NO4 . Its molecular weight is 365.43 g/mol . The IUPAC name is (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

Scientific Research Applications

Fabrication of Functional Materials

“Fmoc-ala(beta-cyclobutyl)-oh” is a type of Fmoc-modified amino acid that has been used as a building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable tool in material science .

Cell Cultivation

Fmoc-modified amino acids, including “Fmoc-ala(beta-cyclobutyl)-oh”, have shown potential in cell cultivation applications . Their biocompatibility and ability to form diverse nanostructures make them suitable for creating environments conducive to cell growth .

Bio-Templating

The self-assembly features of Fmoc-modified amino acids can be utilized in bio-templating . This involves using biological molecules as templates to construct nanostructures, which can be used in various fields such as nanotechnology and materials science .

Optical Applications

Fmoc-modified amino acids have been explored for their potential in optical applications . The specific optical properties of these compounds can be manipulated through self-assembly, opening up possibilities for their use in devices such as sensors and displays .

Drug Delivery

The self-assembling properties of Fmoc-modified amino acids make them promising candidates for drug delivery systems . They can potentially be used to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

Fmoc-modified amino acids have shown potential in catalytic applications . Their ability to form ordered structures can be exploited to create catalysts with high activity and selectivity .

Therapeutic Applications

The biocompatibility and self-assembly features of Fmoc-modified amino acids suggest potential therapeutic applications . They could be used in the design of therapeutic agents for various diseases .

Antibiotic Properties

Fmoc-modified amino acids have been associated with antibiotic properties . This suggests potential applications in the development of new antibiotics .

Mechanism of Action

As an Fmoc protected amino acid, “Fmoc-ala(beta-cyclobutyl)-oh” is likely used in solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protection for the amino group, preventing it from reacting prematurely. The Fmoc group can be selectively removed under mildly basic conditions, allowing the amino group to participate in peptide bond formation .

Safety and Hazards

“Fmoc-ala(beta-cyclobutyl)-oh” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

“Fmoc-ala(beta-cyclobutyl)-oh” is potentially useful for proteomics studies and solid phase peptide synthesis techniques . As such, it may play a role in the development of new peptides and proteins for research and therapeutic applications.

properties

IUPAC Name

(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRBUNCWCPLNH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147438
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478183-62-9
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-ala(beta-cyclobutyl)-OH
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